Kemptide

Beschreibung

Kemptide (LRRASLG) is a synthetic heptapeptide substrate widely used to study protein kinase A (PKA) activity. Its sequence mimics the phosphorylation site of pyruvate kinase, a natural PKA target . The serine residue at position 5 (Ser17) is phosphorylated by PKA using ATP as a phosphate donor. This compound’s utility stems from its high specificity for PKA, making it a benchmark in kinase assays to evaluate enzyme kinetics, inhibitor potency, and phosphorylation mechanisms .

Eigenschaften

IUPAC Name |

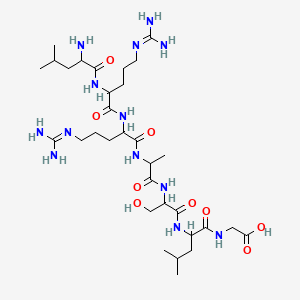

2-[[2-[[2-[2-[[2-[[2-[(2-amino-4-methylpentanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoylamino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H61N13O9/c1-16(2)12-19(33)26(50)42-21(9-7-11-39-32(36)37)29(53)43-20(8-6-10-38-31(34)35)28(52)41-18(5)25(49)45-23(15-46)30(54)44-22(13-17(3)4)27(51)40-14-24(47)48/h16-23,46H,6-15,33H2,1-5H3,(H,40,51)(H,41,52)(H,42,50)(H,43,53)(H,44,54)(H,45,49)(H,47,48)(H4,34,35,38)(H4,36,37,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIGDGIGALMYEBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H61N13O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80983766 | |

| Record name | N-[17-Amino-11,14-bis(3-carbamimidamidopropyl)-1,4,7,10,13,16-hexahydroxy-5-(hydroxymethyl)-8,19-dimethyl-2-(2-methylpropyl)-3,6,9,12,15-pentaazaicosa-3,6,9,12,15-pentaen-1-ylidene]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80983766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

771.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65189-71-1 | |

| Record name | Kemptide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065189711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC332190 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332190 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[17-Amino-11,14-bis(3-carbamimidamidopropyl)-1,4,7,10,13,16-hexahydroxy-5-(hydroxymethyl)-8,19-dimethyl-2-(2-methylpropyl)-3,6,9,12,15-pentaazaicosa-3,6,9,12,15-pentaen-1-ylidene]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80983766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Solid-Phase Peptide Synthesis (SPPS) of Kemptide

Resin Selection and Initial Activation

This compound synthesis typically employs a Wang resin or 2-chlorotrityl chloride resin due to their compatibility with Fmoc (fluorenylmethyloxycarbonyl) chemistry. The resin’s loading capacity (0.3–1.0 mmol/g) dictates batch scalability. Activation involves swelling the resin in dichloromethane (DCM) or dimethylformamide (DMF), followed by coupling the first amino acid (glycine for this compound’s C-terminal Gly) using diisopropylcarbodiimide (DIC) and oxyma pure as coupling reagents.

Sequential Amino Acid Coupling

Each residue in LRRASLG is added sequentially from C- to N-terminus:

- Deprotection : Fmoc groups are removed using 20% piperidine in DMF.

- Coupling : Activated amino acids (pre-mixed with HBTU/HOBt or COMU) react with the resin-bound peptide for 30–60 minutes.

- Washing : Residual reagents are removed with DMF and DCM.

Critical challenges include optimizing coupling efficiency for arginine residues (positions 2 and 3), which require extended reaction times (90–120 minutes) due to steric hindrance.

Purification and Characterization

Cleavage from Resin

Post-synthesis, the peptide-resin bond is cleaved using a trifluoroacetic acid (TFA)-based cocktail. For this compound, a mixture of TFA:water:triisopropylsilane (95:2.5:2.5) for 2–4 hours liberates the crude peptide while removing side-chain protecting groups.

High-Performance Liquid Chromatography (HPLC)

Crude this compound is purified via reverse-phase HPLC using a C18 column. A gradient of 5–60% acetonitrile in 0.1% TFA over 40 minutes effectively separates the target peptide from deletion sequences and truncated products. Analytical HPLC confirms purity (>95%), with typical retention times of 12–14 minutes under these conditions.

Table 1: Solubility Profile of Purified this compound

| Solvent | Concentration (mg/mL) |

|---|---|

| DMF | 30 |

| DMSO | 25 |

| PBS (pH 7.2) | 10 |

Formulation and Stability Optimization

Stock Solution Preparation

This compound’s solubility constraints necessitate careful solvent selection. DMSO stock solutions (25 mg/mL) are standard for biochemical assays, though phosphate-buffered saline (PBS) dilutions are used for kinase activity assays.

Table 2: Stock Solution Dilutions for 1 mg this compound

| Target Concentration (mM) | Volume (mL) |

|---|---|

| 1 | 1.30 |

| 5 | 0.26 |

| 10 | 0.13 |

Preparation of this compound Derivatives

Computational Approaches to Synthesis Optimization

Molecular Dynamics (MD) Simulations

MD simulations (CHARMM27 force field) predict how mutations affect PKA binding. For example, replacing Arg18 with histidine reduces electrostatic interactions (ΔΔG = +3.2 kcal/mol), aligning with experimental kcat/KM reductions.

MM/GBSA Free Energy Calculations

Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) analyses quantify contributions of van der Waals (-45.3 kcal/mol) and electrostatic (-28.7 kcal/mol) forces to this compound-PKA affinity. These models inform rational design of high-affinity substrates.

Analyse Chemischer Reaktionen

Phosphorylation Mechanism

The primary chemical reaction involving Kemptide is its phosphorylation by PKA. This process involves several key steps:

-

Binding : this compound binds to the active site of PKA, where specific amino acid residues facilitate the interaction.

-

Catalysis : The phosphoryl transfer occurs primarily at Ser17 of this compound. Asp166 acts as a base catalyst, abstracting a proton from Ser17, which facilitates the transfer of the phosphoryl group from ATP to the hydroxyl group of Ser17.

-

Product Formation : The final product is phospho-Kemptide, which is formed after the phosphoryl group is transferred and the enzyme returns to its original state.

Reaction Pathways

The phosphorylation reaction can be modeled using quantum mechanical/molecular mechanical (QM/MM) simulations. These studies reveal that:

-

The phosphoryl transfer follows a concerted mechanism where both proton abstraction and phosphoryl transfer occur simultaneously.

-

Asp166 plays a dual role as both an acid and base catalyst during the reaction, stabilizing transition states and facilitating product formation .

Kinetic Parameters

This compound's interaction with PKA can be quantified using various kinetic parameters:

-

Michaelis-Menten Constant (K_M) : This value indicates the affinity of this compound for PKA. Studies have shown that mutations in PKA can significantly alter this constant, indicating changes in binding affinity.

-

Turnover Number (k_cat) : This parameter measures the number of substrate molecules converted to product per enzyme molecule per unit time.

-

Catalytic Efficiency (k_cat/K_M) : This ratio provides insight into how effectively an enzyme converts a substrate into product under specific conditions.

Table 1: Kinetic Parameters of this compound with Wild-Type and Mutant PKA

| Parameter | Wild-Type PKA | L205R Mutant PKA |

|---|---|---|

| (μM) | 9.74 ± 0.88 | 60.9 ± 8.4 |

| (μmol/min/mg) | 21.7 ± 3.4 | 11.2 ± 1.7 |

| (min) | 870 ± 138 | 450 ± 70 |

| (μMmin) | 90.7 ± 22.7 | 7.38 ± 0.52 |

This table illustrates that the L205R mutation significantly decreases both the binding affinity and catalytic efficiency for this compound compared to wild-type PKA .

Molecular Dynamics Simulations

Molecular dynamics simulations have provided valuable insights into the structural interactions between this compound and PKA:

-

Stable hydrogen bonds form between specific residues in this compound and active site residues in PKA, such as Asp166 and Lys168, which are crucial for effective catalysis.

-

The dynamics of these interactions can be affected by mutations in PKA, altering binding affinities and catalytic rates .

Role of Active Site Residues

Key residues such as Asp166 and Lys168 are essential for the catalytic mechanism:

Wissenschaftliche Forschungsanwendungen

Assays for Protein Kinase Activity

Kemptide is primarily utilized in assays to measure the activity of cAMP-dependent protein kinases. It acts as a substrate that can be phosphorylated, allowing researchers to quantify kinase activity in cell extracts and intact cells. The Km value for this compound phosphorylation is reported to be between 3-4 µM, indicating its efficacy as a substrate in biochemical assays .

Table 1: this compound Phosphorylation Activity

| Parameter | Value |

|---|---|

| Km (µM) | 3-4 |

| Substrate Type | Synthetic heptapeptide |

| Enzyme | cAMP-dependent protein kinase (PKA) |

Computational Biochemistry Studies

Recent studies have employed molecular dynamics simulations and free energy calculations to analyze the interactions between this compound and PKA. These studies have demonstrated that modifications to the this compound structure, such as mutations of arginine residues, significantly affect the binding affinity and kinetic properties of the PKA-Kemptide complex. For example, substituting arginine with other amino acids like alanine or lysine decreases the kinetic constants, highlighting the importance of specific amino acid residues in substrate recognition .

Table 2: Effects of this compound Modifications on PKA Binding Affinity

| Modification Type | Effect on Binding Affinity |

|---|---|

| Arginine Substitution (e.g., with Alanine) | Decreased affinity |

| Chain Length Reduction | Negative impact on kinetics |

Screening and Optimization of Peptides

This compound has been used in peptide array-based screening methods to optimize peptide interactions with various biomolecules. Its high phosphorylation activity makes it an ideal candidate for identifying potential antimicrobial peptides and exploring their interactions with bacterial cells. This approach allows for the rapid assessment of peptide efficacy against multidrug-resistant bacteria, paving the way for new antibiotic developments .

Investigating Cellular Mechanisms

This compound's role extends to investigating cellular signaling mechanisms involving PKA. Studies have shown that this compound can be used to assess the effects of various conditions on PKA activity, such as oxidative stress or pharmacological interventions. For instance, research indicated that diamide-mediated oxidation led to a significant decrease in PKA activity towards this compound, demonstrating its utility in studying enzyme regulation under different physiological conditions .

Case Studies Highlighting this compound Applications

-

Case Study 1: Phosphorylation Assay Development

A study developed an assay system using this compound to quantitatively measure basal and stimulated PKA activity in neuronal cells. This assay provided insights into neuronal signaling pathways and potential therapeutic targets for neurological disorders . -

Case Study 2: Antimicrobial Peptide Screening

Researchers utilized this compound in peptide arrays to screen for antimicrobial peptides capable of targeting resistant bacterial strains. The results indicated that certain modifications to this compound enhanced its antimicrobial properties, suggesting pathways for developing new therapeutic agents .

Wirkmechanismus

Kemptide exerts its effects by serving as a substrate for protein kinase A. The enzyme catalyzes the transfer of a phosphate group from adenosine triphosphate to the serine residue of this compound. This phosphorylation event is crucial for the regulation of various cellular processes, including metabolism, gene expression, and cell division.

Vergleich Mit ähnlichen Verbindungen

Chromophore-Labeled Kemptide Analogues

Modifications to this compound with chromophores enable real-time monitoring of phosphorylation. Key examples include:

- TAMRA-Kemptide : A 5-carboxytetramethylrhodamine (TAMRA) fluorophore appended to the N-terminus.

- Rh-MAB-Kemptide: Rhodamine B linked via a methylaminobutyric acid (MAB) spacer to the N-terminus.

Kinetic Parameters :

| Compound | $ K_{M,Peptide} $ (μM) | $ V_{max,Peptide} $ (μmol/min/mg) |

|---|---|---|

| This compound (native) | 12.8 ± 2.5 | 6.4 – 20.2 |

| TAMRA-Kemptide | 7.25 ± 0.94 | 10.16 ± 1.85 |

| Rh-MAB-Kemptide | 9.74 ± 0.88 | 21.75 ± 3.45 |

- Key Findings :

- TAMRA-Kemptide exhibits a ~40% lower $ KM $ than native this compound, suggesting enhanced binding affinity due to TAMRA’s proximity to the enzyme’s active site .

- Rh-MAB-Kemptide’s $ KM $ is closer to native this compound, as the MAB spacer distances rhodamine from the enzyme, minimizing steric interference .

- Both analogues maintain $ V_{max} $ values within the range reported for native this compound, validating their utility in fluorescence-based assays .

Inhibitory Peptide Analogues

Peptides with sequence variations show divergent inhibitory effects on PKA:

- (A1a)this compound: Alanine substitution at non-critical residues.

- PKI-(14-22)-amide: A fragment of the endogenous PKA inhibitor (PKI) with sequence similarity to this compound.

Inhibitory Potency :

| Compound | IC$_{50}$ (nM) | Selectivity vs. This compound |

|---|---|---|

| (A1a)this compound | ~1000 | 1x (Baseline) |

| PKI-(14-22)-amide | ~10 | 100x |

- Key Findings :

Functional Comparison with Other Substrates

Ala-Peptide vs. This compound

Ala-peptide (a simplified substrate) binds PKA but lacks phosphorylation capacity:

- Binding Mechanism :

Substrate Specificity in Phosphatase Assays

This compound is phosphorylated on serine, unlike raytide (phosphotyrosine).

Biologische Aktivität

Kemptide, a synthetic peptide with the sequence LRRASLG, is widely recognized as a substrate for Protein Kinase A (PKA). Its significance in biochemical research stems from its role in studying kinase activity and the mechanisms of phosphorylation. This article delves into the biological activity of this compound, highlighting its applications in various assays, structural interactions, and its role in cellular signaling pathways.

Overview of this compound

This compound is a specific substrate for PKA, which is a crucial enzyme involved in numerous cellular processes, including metabolism, gene expression, and cell signaling. The peptide's structure allows it to mimic natural substrates, making it an ideal candidate for studying kinase interactions and activities.

1. This compound as a Substrate for PKA

This compound is primarily used to assess PKA activity through phosphorylation assays. The phosphorylation of this compound can be measured using various methods, including radioactive assays and fluorescently labeled substrates.

- Traditional Assay : The classic method involves using [γ-32P] ATP to label this compound during the phosphorylation reaction. This method has limitations due to safety concerns and costs associated with radioactive materials .

- Fluorescent Assay : Recent advancements have introduced non-radioactive methods such as the Kinase Mobility Shift Assay (KiMSA), which utilizes fluorescently labeled this compound (this compound-FITC). This method allows for real-time monitoring of PKA activity in live cells and provides quantitative data through fluorescence densitometry .

2. Case Studies on this compound Activity

Several studies have explored the phosphorylation dynamics of this compound under different conditions:

- Study on Sperm Cells : A study demonstrated that KiMSA could differentiate between non-capacitated and capacitated sperm PKA activity by measuring the phosphorylation levels of this compound in mouse sperm extracts .

- Neuronal Activity : Another investigation assessed the phosphorylation of this compound in neuronal cell extracts, revealing insights into PKA's role in neurotransmitter signaling pathways. The reaction mixture included various components to optimize PKA activity, confirming that this compound effectively serves as a substrate in these contexts .

Structural Interactions

The interaction between this compound and PKA has been further elucidated through molecular dynamics simulations and computational studies:

- Molecular Dynamics (MD) Simulations : Research has shown that modifications to the this compound sequence can significantly affect its binding affinity to PKA. For instance, substituting arginine residues or altering the peptide length negatively impacts kinetic constants, demonstrating the importance of specific amino acid residues in substrate recognition .

- Affinity Studies : A study utilizing MD simulations quantified the free energy changes associated with the phosphorylation of this compound by PKA. These findings provide a predictive model for understanding how alterations in peptide structure influence kinase-substrate interactions .

Table: Summary of Key Findings on this compound

Q & A

Q. What is the standard protocol for using Kemptide in kinase activity assays, and how should experimental variables be controlled?

- Methodological Answer : this compound (Leu-Arg-Arg-Ala-Ser-Leu-Gly) is a synthetic peptide substrate for cAMP-dependent protein kinase (PKA). Standard protocols involve:

- Buffer composition : 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT .

- Substrate concentration : Optimize using Michaelis-Menten kinetics (typically 10–100 µM).

- Detection methods : Radiometric (³²P-ATP incorporation) or fluorescence-based assays (e.g., ADP-Glo™).

- Controls : Include negative controls (e.g., kinase inhibitors like H-89) and substrate-only blanks to account for non-specific phosphorylation.

Q. How do researchers validate this compound’s specificity for PKA in complex biological samples?

- Methodological Answer : Specificity is confirmed via:

- Competitive inhibition assays : Co-incubation with excess unlabeled this compound.

- Genetic knockdown : siRNA-mediated PKA suppression followed by activity measurement.

- Cross-reactivity tests : Use of alternative kinases (e.g., PKC) to verify no phosphorylation .

Q. What detection methods are optimal for quantifying this compound phosphorylation in time-resolved assays?

- Methodological Answer :

- Radiometric assays : High sensitivity but require radioactive handling permits.

- Fluorescence polarization : Measures changes in peptide mobility post-phosphorylation.

- MALDI-TOF mass spectrometry : Directly identifies phosphorylated serine residues but is low-throughput .

Q. How should researchers address batch-to-batch variability in synthetic this compound preparations?

- Methodological Answer :

- HPLC purification : Verify peptide purity (>95%).

- Mass spectrometry : Confirm molecular weight and phosphorylation site integrity.

- Inter-batch calibration : Normalize activity using a reference kinase preparation .

Q. What statistical models are appropriate for analyzing this compound-derived kinetic data?

- Methodological Answer :

- Non-linear regression : Fit data to the Michaelis-Menten equation (GraphPad Prism® or R).

- Error analysis : Report standard deviation across triplicates and use ANOVA for multi-condition comparisons .

Advanced Research Questions

Q. How do conflicting reports on this compound’s Kₘ values under varying ionic conditions impact experimental design?

- Methodological Answer : Discrepancies arise from:

- Buffer ionic strength : High Mg²⁺ (≥20 mM) reduces apparent Kₘ due to cation-substrate interactions.

- Resolution : Use fixed ionic conditions across replicates and report buffer details explicitly. Compare data to prior studies using systematic reviews .

Q. What experimental strategies resolve contradictions in this compound’s phosphorylation rates across cell types?

- Methodological Answer :

- Compartmentalization analysis : Isolate cytosolic vs. membrane-bound PKA pools.

- Phosphatase inhibition : Include okadaic acid to prevent dephosphorylation during lysis.

- Single-cell assays : Use microfluidics to reduce population averaging effects .

Q. How can this compound-based assays be optimized for high-throughput screening of kinase inhibitors?

- Methodological Answer :

- Miniaturization : Adapt to 384-well plates with automated liquid handling.

- Z’-factor optimization : Ensure >0.5 by reducing variability (e.g., pre-aliquoting reagents).

- Multiplexing : Combine with ATP-consumption assays (e.g., luminescence) for cross-validation .

Q. What computational tools integrate this compound-derived data with multi-omics datasets for pathway analysis?

- Methodological Answer :

- Kinase-substrate enrichment analysis (KSEA) : Use platforms like KinaseScreener® to link activity to transcriptomic/proteomic profiles.

- Network modeling : Tools like Cytoscape map phosphorylation events onto signaling pathways .

Q. How do post-translational modifications of PKA (e.g., autophosphorylation) affect this compound kinetic parameters?

- Methodological Answer :

- Pre-activation assays : Incubate PKA with ATP before adding this compound.

- Phosphorylation site mapping : Use antibodies specific to PKA’s regulatory subunit (e.g., anti-pSer338).

- Mutagenesis studies : Compare wild-type vs. phosphorylation-deficient PKA mutants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.